3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Catalog No.
S779756
CAS No.
261763-09-1
M.F
C8H4BrClF4
M. Wt
291.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromid...

CAS Number

261763-09-1

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

IUPAC Name

1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene

Molecular Formula

C8H4BrClF4

Molecular Weight

291.47 g/mol

InChI

InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2

InChI Key

SPNVJHWULHTZHG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4BrClF4. It belongs to the class of aryl halides, characterized by the presence of multiple halogen substituents, specifically chlorine and fluorine, along with a trifluoromethyl group. This structural composition imparts unique chemical properties, making it valuable in various synthetic and research applications.

, commonly participating in:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted with various nucleophiles, facilitating the formation of new compounds.
  • Oxidation and Reduction: It can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to yield different halogenated derivatives.
  • Friedel-Crafts Alkylation: It serves as a key reagent in Friedel-Crafts reactions, allowing for the introduction of alkyl groups into aromatic systems.
  • Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to create carbon-carbon bonds .

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide exhibits significant biological activity, particularly in proteomics research. Its ability to form covalent bonds with proteins allows it to interact with various enzymes and biomolecules. This interaction can alter protein function, affecting cellular processes such as signaling pathways and gene expression. The compound's lipophilicity enhances its binding affinity towards biological targets, making it a useful tool in biochemical studies .

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide typically involves multi-step reactions:

  • Halogenation: A benzyl precursor undergoes halogenation to introduce chlorine and fluorine atoms.
  • Bromination: The halogenated compound is subsequently brominated, often requiring specific catalysts and temperature control to optimize yield and purity.
  • Industrial Production: Large-scale production may involve controlled conditions using solvents and metal catalysts to ensure high efficiency .

This compound has several applications:

  • Research Tool: It is widely used in proteomics for studying protein interactions and modifications.
  • Synthesis Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Reagent: Its unique reactivity makes it valuable in organic synthesis for creating complex molecules .

Studies indicate that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide interacts with various cellular components. Its ability to form covalent bonds with proteins can lead to significant alterations in enzyme activity and cellular signaling pathways. Understanding these interactions is crucial for elucidating its biochemical effects and potential therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcoholSimilar halogen substitutions but different positionsAlcohol functional group
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehydeAldehyde derivativeDifferent oxidation state
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl chlorideChloride derivativeDifferent halogen substitution

Uniqueness

The uniqueness of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide lies in its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to a benzyl structure. This distinct arrangement imparts unique chemical reactivity and physical properties that are advantageous for various synthetic and research applications.

XLogP3

4.1

Wikipedia

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Dates

Modify: 2023-08-15

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